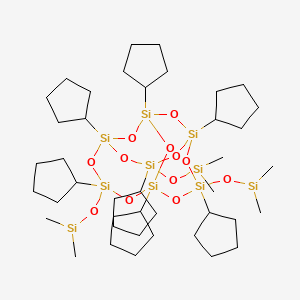
Acetic acid;octane-1,8-dithiol
Übersicht
Beschreibung
. It is characterized by its two thiol groups (-SH) attached to an octane chain, making it a valuable reagent in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Oxidation of Dithiols: One common method involves the oxidation of dithiols using oxidants such as air, iodine, bromine, dimethyl sulfoxide, and hydrogen peroxide. These reactions typically require specific reaction conditions, including controlled temperatures and the presence of catalysts.
Thiol-ene Reaction: Another approach is the thiol-ene reaction, where a thiol reacts with an alkene to form a thioether. This method is often used to synthesize dithiols with specific chain lengths and functionalities.
Industrial Production Methods:
Large-Scale Oxidation: In industrial settings, large-scale oxidation processes are employed to produce 1,8-octanedithiol diacetate. These processes are optimized for efficiency and yield, often involving continuous flow reactors and automated control systems.
Catalytic Methods: Catalytic methods using transition metals or metal oxides are also employed to enhance the reaction rates and selectivity of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form disulfides, which are important in various chemical processes.
Reduction: Reduction reactions can be used to convert disulfides back to dithiols, providing a reversible pathway for chemical synthesis.
Substitution: Substitution reactions involving the thiol groups can lead to the formation of various derivatives, expanding the compound's utility in organic synthesis.
Common Reagents and Conditions:
Oxidants: Common oxidants include hydrogen peroxide, iodine, and bromine.
Catalysts: Transition metal catalysts such as palladium and platinum are often used to facilitate oxidation and substitution reactions.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve reactants and control reaction conditions.
Major Products Formed:
Disulfides: The primary product of oxidation reactions is disulfides, which are used in various industrial applications.
Thioethers: Substitution reactions can produce thioethers, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetic acid; octane-1,8-dithiol is used as a reagent in organic synthesis, particularly in the formation of disulfides and thioethers.
Biology: The compound is employed in biochemical studies to investigate protein structure and function, as disulfide bonds play a crucial role in stabilizing protein conformations.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug molecules that contain sulfur atoms.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives, where its thiol groups provide unique chemical properties.
Wirkmechanismus
The mechanism by which acetic acid; octane-1,8-dithiol exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are essential in stabilizing protein structures and facilitating biochemical reactions. The thiol groups in the compound act as nucleophiles, reacting with electrophilic centers to form covalent bonds.
Molecular Targets and Pathways:
Proteins: Disulfide bonds formed by the compound target specific cysteine residues in proteins, leading to conformational changes and stabilization.
Enzymes: The compound can interact with enzymes, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanedithiol: Another dithiol compound with two thiol groups on a shorter carbon chain.
Dithiothreitol (DTT): A reducing agent commonly used in biochemical applications to break disulfide bonds.
Cystamine: A symmetrical disulfide compound with two ethylene groups between the sulfur atoms.
Uniqueness: Acetic acid; octane-1,8-dithiol is unique in its longer carbon chain, which provides greater flexibility and different chemical properties compared to shorter-chain dithiols. This makes it particularly useful in applications requiring longer spacer molecules.
Eigenschaften
IUPAC Name |
acetic acid;octane-1,8-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2.2C2H4O2/c9-7-5-3-1-2-4-6-8-10;2*1-2(3)4/h9-10H,1-8H2;2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXDDALJRRGLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCCCS)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703345 | |
| Record name | Acetic acid--octane-1,8-dithiol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-17-3 | |
| Record name | Acetic acid--octane-1,8-dithiol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)













